(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one is a novel, synthetic small molecule inhibitor of heat shock protein 90 (Hsp90) [, , , , , , , , ]. Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins, many of which are involved in oncogenic signaling pathways [, , , , , , , , ]. This makes Hsp90 an attractive target for cancer therapy [, , , , ].
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one exhibits high potency and selectivity for Hsp90, demonstrating significant antitumor activity in preclinical studies [, , , , , , , , , , , , ]. It disrupts Hsp90 function, leading to the degradation of client proteins and subsequent inhibition of multiple oncogenic signaling pathways [, , , , , , , , , , , , ].
A detailed description of the synthesis of (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one can be found in the publication titled "Design, structure-activity relationship, and in vivo characterization of the development candidate (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one" []. This paper outlines the development of a novel dihydropyridopyrimidinone series, starting from a commercial hit, utilizing structure-based drug design. The process involved optimizing biochemical potency and fine-tuning the in vitro and in vivo properties, ultimately leading to the selection of (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one as a development candidate.
The molecular structure of (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one is characterized by a dihydropyridopyrimidinone core []. The structure also includes a fluoro-substituted phenyl ring and a methoxy-substituted pyridine ring, features that contribute to its binding affinity and selectivity for Hsp90 [].
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one functions as a potent and selective inhibitor of Hsp90 [, , , , ]. It binds to the ATP-binding pocket of Hsp90, inhibiting its ATPase activity, which is essential for the chaperone function of Hsp90 [, , ]. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins [, , , , ].
Many of these client proteins are key regulators of cell signaling pathways involved in cell growth, proliferation, survival, and angiogenesis, processes often dysregulated in cancer [, , , , ]. By promoting the degradation of these client proteins, (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one disrupts these oncogenic signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth [, , , , ].
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one has been widely investigated for its potent antitumor activity in various cancer types, both in vitro and in vivo [, , , , , , , , , , , , ]. The following are specific examples of its applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2